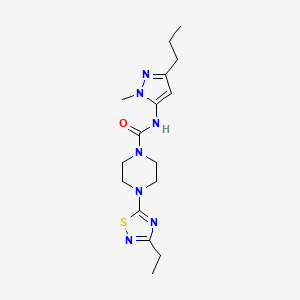![molecular formula C15H28N4O2S B6963028 1-[(1-Tert-butylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine](/img/structure/B6963028.png)
1-[(1-Tert-butylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Tert-butylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine is a synthetic organic compound featuring a piperazine ring substituted with a tert-butylpyrazole moiety and a methylsulfonylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Tert-butylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine typically involves multi-step organic synthesis. One common route includes:
Formation of the pyrazole ring: Starting with tert-butylhydrazine and an appropriate diketone to form the tert-butylpyrazole.
Alkylation of the pyrazole: The pyrazole is then alkylated with a suitable halomethyl reagent to introduce the methyl group.
Formation of the piperazine ring: The piperazine ring is synthesized separately, often starting from ethylenediamine and undergoing cyclization.
Coupling of the pyrazole and piperazine: The final step involves coupling the alkylated pyrazole with the piperazine ring using a suitable linker, such as a sulfonyl chloride, under basic conditions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1-Tert-butylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the pyrazole or piperazine rings.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using alkyl halides or sulfonyl chlorides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced pyrazole or piperazine derivatives.
Substitution: Various substituted pyrazole or piperazine compounds.
Aplicaciones Científicas De Investigación
1-[(1-Tert-butylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[(1-Tert-butylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
- 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine
- 1-[(1-Ethylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine
- 1-[(1-Phenylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine
Comparison: 1-[(1-Tert-butylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different biological activities compared to its analogs. The tert-butyl group may also affect the compound’s solubility and stability, making it distinct in its applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2S/c1-15(2,3)19-13-14(11-16-19)12-18-7-5-17(6-8-18)9-10-22(4,20)21/h11,13H,5-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXDTZHVNYYBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CN2CCN(CC2)CCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B6962949.png)
![(3,5-Dimethylfuran-2-yl)-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone](/img/structure/B6962959.png)
![1-cyano-N-[1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]cyclopentane-1-carboxamide](/img/structure/B6962963.png)
![N-[2-(4-methoxypiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B6962977.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B6962978.png)
![[4-[(1-Propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B6962984.png)
![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-(3-phenylfuran-2-yl)methanone](/img/structure/B6963000.png)
![[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-(4-methyl-2-propan-2-yl-1,3-oxazol-5-yl)methanone](/img/structure/B6963008.png)
![N-(3-methylphenyl)-2-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B6963014.png)
![N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide](/img/structure/B6963030.png)

![2-methyl-5-oxo-N-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6963043.png)
![1-methyl-5-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B6963062.png)
![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6963066.png)
